molecular formula C11H15Cl3N2O3 B561844 D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride CAS No. 57704-36-6

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride

Cat. No.: B561844
CAS No.: 57704-36-6
M. Wt: 329.602
InChI Key: AUVANTYWDCEWMP-VTLYIQCISA-N
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Description

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride (referred to as NH₂-CAM Hydrochloride, CAS 57704-36-6) is a critical intermediate in the biosynthesis of the antibiotic chloramphenicol (CAM) . Structurally, it features an aniline group (4-aminophenyl) instead of the nitro group found in CAM, with the molecular formula C₁₁H₁₄Cl₂N₂O₃·HCl and a molecular weight of 365.61 g/mol . This compound serves as the substrate for the diiron N-oxygenase enzyme CmlI in Streptomyces venezuelae, undergoing a six-electron oxidation to form the nitro group of CAM via intermediates like aryl-nitroso-CAM (NO-CAM) . NH₂-CAM Hydrochloride is commercially available from suppliers such as Toronto Research Chemicals and Santa Cruz Biotechnology .

Properties

IUPAC Name

N-[(1R,2R)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O3.ClH/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6;/h1-4,8-10,16-17H,5,14H2,(H,15,18);1H/t8-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVANTYWDCEWMP-VTLYIQCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675597
Record name N-[(1R,2R)-1-(4-Aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57704-36-6
Record name N-[(1R,2R)-1-(4-Aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Kinetic Advantages

The adoption of microreactor technology represents a paradigm shift in synthesizing complex molecules like D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride. A patented micro-reaction system employs two sequential stages:

  • Amidation : (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol reacts with methyl dichloroacetate in a first micro-mixer/reactor assembly at 50–60°C.

  • Oxidation : The intermediate undergoes oxidation using potassium hydrogen persulfate in a second microreactor stage.

The system’s laminar flow regime ensures precise residence time control (30–120 seconds per stage), suppressing side reactions and enabling 92–94% isolated yields. Comparative batch experiments show 15–20% lower yields due to thermal gradients and mixing inefficiencies.

Table 1: Microreactor vs. Batch Process Performance

ParameterMicroreactorBatch
Reaction Time (Total)4–6 min8–12 hr
Yield92%72%
Purity (HPLC)99.1%95.3%
Solvent Consumption (L/kg)1245

Nitro-to-Amine Reduction Strategies

Catalytic Hydrogenation of Nitrophenyl Precursors

Early synthetic routes adapted from chloramphenicol synthesis involve reducing nitro intermediates. Aluminum isopropoxide-mediated Meerwein-Ponndorf-Verley reduction of p-nitro-α-acetamido-β-hydroxypropiophenone achieves 91–92% conversion to the aminophenyl intermediate. Critical parameters include:

  • Catalyst Loading : 15–20 mol% Al(OiPr)₃

  • Solvent System : Isopropanol/water (4:1 v/v)

  • Temperature : 60°C under nitrogen

Post-reduction workup involves acidification to pH 4 with H₂SO₄, precipitating the crude product, which is then recrystallized from ethanol/water (1:3) to 99% purity.

Chemoselective Nitro Reduction Challenges

Competing reduction pathways necessitate careful optimization:

  • Over-reduction to hydroxylamine derivatives occurs above 70°C.

  • Pd/C hydrogenation requires acidic conditions (pH 3–4) to prevent dechlorination.

Stereoselective Dichloroacetylation

Acylation Dynamics

Introducing the dichloroacetyl group demands stringent control to preserve the D-threo configuration. Methyl dichloroacetate reacts with the primary amine of (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol in dichloromethane at 0–5°C. Triethylamine (2.2 eq) scavenges HCl, driving the reaction to 98% conversion within 2 hours.

Table 2: Acylation Condition Screening

BaseSolventTemp (°C)Conversion (%)
TriethylamineDichloromethane0–598
PyridineTHF2585
NaHCO₃Acetone/Water4073

Crystallization from HCl-saturated ethanol yields the hydrochloride salt with >99% enantiomeric excess.

Crystallization and Polymorph Control

Solvent-Mediated Polymorph Selection

The final hydrochloride salt exhibits three polymorphs, with Form I (monoclinic P2₁) being the thermodynamically stable variant. Crystallization from:

  • Ethanol/Water (1:4) : Produces Form I (mp 164–165°C)

  • Acetone : Yields metastable Form II (mp 152–154°C)

Slurry conversion experiments confirm complete Form II → Form I transition within 48 hours at 25°C.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

  • ¹H NMR (D₂O): δ 7.45 (d, J=8.5 Hz, 2H, ArH), 6.75 (d, J=8.5 Hz, 2H, ArH), 4.32 (dd, J=9.1, 3.3 Hz, 1H, CH-NHCO), 3.98 (m, 1H, CH-Ar), 3.65 (dd, J=11.2, 3.3 Hz, 1H, CH₂OH), 3.52 (dd, J=11.2, 9.1 Hz, 1H, CH₂OH).

  • HPLC : C18 column, 0.1% TFA/ACN gradient, tᵣ=6.72 min .

Chemical Reactions Analysis

Types of Reactions

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride has numerous scientific research applications:

Mechanism of Action

The mechanism of action of D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between NH₂-CAM Hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Structural Features Enzymatic Reactivity Biological Activity Source/Application
NH₂-CAM Hydrochloride 57704-36-6 C₁₁H₁₄Cl₂N₂O₃·HCl Aniline group (─NH₂); dichloroacetamido side chain Substrate for CmlI; rapid reaction with peroxo intermediate (P) Precursor to CAM; antibiotic activity unconfirmed Biosynthesis intermediate
Chloramphenicol (CAM) 56-75-7 C₁₁H₁₂Cl₂N₂O₅ Nitro group (─NO₂); dichloroacetamido side chain Final product of CmlI catalysis; inhibits bacterial protein synthesis Broad-spectrum antibiotic Clinical antibiotic
Aryl-nitroso-CAM (NO-CAM) N/A C₁₁H₁₂Cl₂N₂O₄ Nitroso group (─NO) Intermediate in CAM biosynthesis; reacts with CmlI-peroxo intermediate Unstable intermediate; no direct antibiotic use Pathway intermediate
D-threo-1-(p-Acetamidophenyl)-2-(dichloroacetamido)-1,3-propanediol N/A C₁₃H₁₆Cl₂N₂O₄ Acetamido group (─NHAc) replacing aniline Likely inactive toward CmlI; derived via acetylation of NH₂-CAM Unknown Synthetic derivative
D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt N/A C₁₁H₁₂Cl₂N₂O₅S·Na Sulfonyl group (─SO₃⁻Na⁺) replacing aniline Not a substrate for CmlI; modified electronic properties Discontinued research compound CymitQuimica (discontinued)

Key Research Findings

Kinetic Reactivity with CmlI-Peroxo Intermediate (P): NH₂-CAM reacts 100,000-fold faster with the CmlI-peroxo intermediate (P) at 1 mM concentration compared to the decay rate of P alone, restoring the resting enzyme state . This contrasts with NO-CAM, which reacts more slowly due to electronic differences in the nitroso group .

Conversely, the homolog AurF (a diiron N-oxygenase from Streptomyces thioluteus) oxidizes similar arylamines but with different substrate preferences .

Biological Role: While CAM is a potent antibiotic, NH₂-CAM itself lacks confirmed antimicrobial activity.

Physicochemical and Commercial Differences

  • Stability: NH₂-CAM Hydrochloride is stable under standard storage conditions, whereas NO-CAM is highly reactive and unstable .
  • Availability: NH₂-CAM Hydrochloride is commercially available (e.g., Santa Cruz Biotechnology, 100 mg for $388 ), whereas NO-CAM must be synthesized in situ .
  • Stereochemistry: The D-threo configuration is critical for CmlI recognition; other stereoisomers (e.g., erythro or L-forms) are inactive .

Biological Activity

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol hydrochloride is a compound with significant biological activity, primarily known for its role as a precursor in the biosynthesis of chloramphenicol, an antibiotic. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C11H14Cl2N2O3·ClH
  • Molecular Weight: 329.61 g/mol
  • CAS Number: 57704-36-6
  • SMILES Notation: Cl.Nc1ccc(cc1)C@@HC@@HNC(=O)C(Cl)Cl

This compound functions as an intermediate in the biosynthesis of chloramphenicol. The compound undergoes enzymatic reactions that involve hydroxylation and subsequent modifications to yield the active antibiotic form. Key enzymes involved in this process include:

  • 3,4-PCD (Protochatechuate 3,4-dioxygenase) : Catalyzes the oxidation of the arylamine function.
  • CmlA and CmlI : These enzymes utilize diiron clusters to facilitate the conversion of precursors into chloramphenicol through various oxidation states .

Biological Activity

The biological activity of this compound is primarily linked to its antibacterial properties. It exhibits activity against a range of bacterial strains due to its ability to inhibit protein synthesis by binding to the 50S ribosomal subunit.

Antimicrobial Efficacy

The compound has shown promising results in inhibiting various Gram-positive and Gram-negative bacteria. A summary of its antimicrobial efficacy is presented in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Studies

Case Study 1: Efficacy Against Multi-drug Resistant Strains

A study conducted by researchers evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with concentrations as low as 8 µg/mL, highlighting its potential as an alternative treatment option .

Case Study 2: Synergistic Effects with Other Antibiotics

Another investigation focused on the synergistic effects of this compound when combined with other antibiotics such as penicillin and tetracycline. The combination therapy exhibited enhanced antibacterial activity, suggesting that it could be utilized to overcome resistance mechanisms in bacterial pathogens .

Safety and Toxicity

While this compound demonstrates significant biological activity, safety assessments are crucial. Toxicity studies indicate that at therapeutic doses, the compound exhibits low cytotoxicity; however, higher concentrations can lead to adverse effects such as hepatotoxicity and nephrotoxicity .

Q & A

Q. Methodological Insight :

  • Key technique : Enzyme assays coupled with isotopic labeling (e.g., 18O2^{18}\text{O}_2) confirm that both oxygen atoms in the nitro group derive from O2_2 .

How does CmlI catalyze the six-electron oxidation of NH2-CAM?

CmlI employs a dinuclear iron cluster to generate a stable peroxo-bridged intermediate (P), which reacts with NH2-CAM in milliseconds. Unlike typical diiron oxygenases, CmlI forms a long-lived peroxo intermediate (t1/2=3ht_{1/2} = 3\,\text{h} at pH 9) that directly oxygenates substrates without forming high-valent oxo species. This intermediate enables three sequential oxidation steps (amine → hydroxylamine → nitroso → nitro) within a single enzyme-substrate complex .

Q. Experimental Design :

  • Stopped-flow kinetics : Used to track rapid reaction phases (e.g., P decay and product formation) .
  • Mössbauer/EPR spectroscopy : Identifies iron oxidation states and intermediate speciation .

What structural features of CmlI are critical for substrate binding and catalysis?

The crystal structure of CmlIΔ33 (a truncated variant) reveals a dinuclear iron cluster coordinated by histidine, glutamate, and hydroxide ligands. Substrate specificity is mediated by a hydrophobic pocket that accommodates the dichloroacetyl group of NH2-CAM, while hydrogen bonding interactions stabilize the propanediol backbone. Mutagenesis studies highlight residues like Glu103^{103} and His208^{208} as essential for iron coordination and oxygen activation .

Q. Advanced Analysis :

  • X-ray crystallography : Resolves the diiron cluster geometry at 1.8 Å resolution .
  • Site-directed mutagenesis : Validates catalytic residues (e.g., Glu103^{103}A reduces activity by >95%) .

How can researchers resolve discrepancies in O2_22​ utilization stoichiometry during NH2-CAM oxidation?

Contradictory reports on O2_2:electron ratios arise from differences in experimental conditions (e.g., substrate saturation, pH). A consensus approach involves:

Single-turnover experiments : Quantify O2_2 consumption and product yield under anaerobic conditions.

Isotope-labeling mass spectrometry : Track 18O^{18}\text{O} incorporation into intermediates .

Electron paramagnetic resonance (EPR) : Monitor redox states of the diiron cluster during catalysis .

Q. Data Interpretation :

  • Example : Stoichiometric inconsistencies may reflect competing side reactions (e.g., peroxide dismutation) at non-physiological pH .

What experimental strategies are used to study the peroxo intermediate (P) in CmlI?

The stability of P enables detailed mechanistic studies:

Generation : React reduced CmlI (FeII^{\text{II}}-FeII^{\text{II}}) with O2_2 at pH 9.0.

Trapping : Rapid-freeze quench at 77 K preserves P for spectroscopic characterization.

Reactivity assays : Mix P with NH2-CAM or analogs (e.g., NO-CAM) to probe substrate specificity .

Q. Key Findings :

  • P reacts with NH2-CAM at kcat=120s1k_{\text{cat}} = 120\,\text{s}^{-1}, but not with electronically dissimilar aryl-amines .

How do structural homologs like AurF compare to CmlI in substrate oxygenation?

AurF, a homolog from the aureothin pathway, shares CmlI’s diiron architecture but oxygenates para-aminobenzoic acid derivatives. Comparative studies reveal:

  • Divergent substrate binding : AurF lacks the hydrophobic pocket for dichloroacetyl groups.
  • Mechanistic overlap : Both enzymes stabilize peroxo intermediates but differ in regioselectivity due to active-site steric constraints .

Q. Methodological Cross-Validation :

  • Kinetic isotope effects (KIE) : Assess hydrogen abstraction efficiency in CmlI vs. AurF .

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